(2-Methoxy-5-methylthiophen-3-yl)boronic acid
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Overview
Description
(2-Methoxy-5-methylthiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with methoxy and methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-methylthiophen-3-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the palladium-catalyzed borylation of halogenated thiophenes using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-5-methylthiophen-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often catalyzed by acids or bases.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are typical oxidizing agents.
Protodeboronation: Acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding alcohols or phenols.
Protodeboronation: Thiophene derivatives.
Scientific Research Applications
(2-Methoxy-5-methylthiophen-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxy-5-methylthiophen-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
2-Thienylboronic acid: Similar structure but lacks the methoxy and methyl substituents.
3-Thienylboronic acid: Similar structure but lacks the methoxy and methyl substituents.
5-Methyl-2-thienylboronic acid: Similar structure but lacks the methoxy substituent.
Uniqueness: (2-Methoxy-5-methylthiophen-3-yl)boronic acid is unique due to the presence of both methoxy and methyl groups on the thiophene ring, which can influence its reactivity and the properties of the resulting products. These substituents can enhance the compound’s solubility and stability, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C6H9BO3S |
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Molecular Weight |
172.01 g/mol |
IUPAC Name |
(2-methoxy-5-methylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3S/c1-4-3-5(7(8)9)6(10-2)11-4/h3,8-9H,1-2H3 |
InChI Key |
OXVHADODDLWCIK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(SC(=C1)C)OC)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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